Betanin is a natural pigment belonging to the class of betalains, specifically the betacyanins, known for their red-violet color. [] It is the primary pigment responsible for the vibrant red color of beetroot (Beta vulgaris L.). [, , , ] Betanin, classified as a glycosidic food dye, holds significant interest in scientific research due to its numerous potential applications beyond its role as a colorant. [, , ] It exhibits antioxidant, anti-inflammatory, and chemoprotective properties, making it a promising candidate for diverse research avenues. [, , ]
Betanin is predominantly extracted from red beetroots. The extraction process typically involves methods such as aqueous extraction, where the beetroot is processed to yield a concentrated pigment solution. Recent studies have focused on improving extraction techniques to enhance purity and yield. For example, molecularly imprinted polymers have been utilized for selective extraction, resulting in high recovery rates of betanin while minimizing contamination from other compounds like sugars and proteins .
Betanin can be classified as follows:
The synthesis of betanin can occur through both natural extraction from plant sources and synthetic methods. The natural extraction involves:
In synthetic approaches, betalamic acid can be chemically modified or synthesized from simpler precursors, although these methods are less common due to the efficiency of natural extraction.
The purification techniques often involve:
The molecular structure of betanin consists of a cyclo-DOPA moiety linked to a glucose molecule. It features a chromophore that absorbs light in the visible spectrum, imparting its characteristic red color.
The structural representation can be summarized as follows:
Spectroscopic data indicate that betanin has significant absorption peaks at wavelengths around 538 nm, which corresponds to its vibrant red color .
Betanin can undergo various chemical reactions:
These reactions are influenced by factors such as pH, temperature, and the presence of light or oxygen, which can significantly affect the stability and color intensity of betanin solutions.
The mechanism by which betanin exerts its biological effects primarily involves its antioxidant activity. Betanin scavenges free radicals and reactive oxygen species, thus protecting cells from oxidative stress.
Studies have shown that betanin exhibits significant radical scavenging capabilities with an IC50 value indicating effective antioxidant action at low concentrations . This property makes it valuable in food preservation and potential therapeutic applications.
Betanin has a wide range of applications:
Recent studies have highlighted the potential for utilizing betanin in functional foods due to its health-promoting attributes .
Betanin (C~24~H~26~N~2~O~13~), the predominant red-violet betacyanin pigment in beetroot (Beta vulgaris), serves as a critical natural colorant and bioactive compound in food, cosmetic, and pharmaceutical applications. As the only betalain approved by the FDA (21 CFR §73.40) and EU (E162) for quantum satis use, its multifunctionality extends beyond coloration to significant antioxidant and anti-inflammatory activities [7] [2]. AldrichCPR-grade betanin represents a standardized, high-purity commercial preparation essential for reproducible scientific research, addressing key challenges in natural product chemistry such as stability and batch variability [10].
The use of beetroot as a pigment source dates to ancient civilizations, where it served dual culinary and therapeutic roles. Scientific interest in betanin intensified in the 20th century with the isolation of its crystalline form in 1957 and subsequent structural elucidation as a glycosylated betanidin derivative [4]. Traditional extraction relied on aqueous or ethanolic maceration, yielding crude mixtures with limited stability. The development of chromatographic purification in the 1980s–1990s (e.g., reverse-phase HPLC and ion-exchange chromatography) enabled isolation of betanin at >95% purity, facilitating pharmacological studies [1] [7]. Seminal work by Schwartz and von Elbe (1980) established betanin’s susceptibility to thermal, photolytic, and oxidative degradation, driving innovations in stabilization such as encapsulation with maltodextrin or glyceryl monoostearate [2] [8].
Table 1: Evolution of Betanin Extraction and Purification Methods
Era | Methods | Purity Achieved | Key Limitations |
---|---|---|---|
Pre-1950 | Aqueous maceration | <20% | Low yield, microbial contamination |
1960–1980 | Solvent partitioning | 40–60% | Organic solvent residues |
1980–Present | Reverse-phase HPLC | >95% | High cost, scalability issues |
2010–Present | Ion-exchange chromatography | >99% | Salt contamination in fractions [1] |
Betanin biosynthesis originates from tyrosine via a conserved three-enzyme cascade:
Table 2: Key Enzymes in Recombinant Betanin Biosynthesis
Enzyme | Source Organism | Function | Catalytic Efficiency (k~cat~/K~m~) |
---|---|---|---|
CYP76AD1-W13L variant | Beta vulgaris (Beetroot) | Tyrosine → L-DOPA | 2.8× higher than wild-type [3] |
DODα1 | Bougainvillea glabra | L-DOPA → betalamic acid | 0.78 s⁻¹μM⁻¹ |
UGT73A36 | Beta vulgaris | Cyclo-DOPA glucosylation | Optimal for betanidin [3] |
Epimerization at carbon-15 generates isobetanin (2S/15R), which exhibits identical chromatic properties but distinct chromatographic behavior (retention time: 18.17 min vs. 19.27 min for betanin and isobetanin, respectively) [1] [7]. Metabolic engineering advances have enabled heterologous production in Saccharomyces cerevisiae (30.8 mg/L) and tomato fruits (203 mg/100 g fresh weight) by co-expressing BvADHα—a feedback-insensitive arogenate dehydrogenase that elevates tyrosine pools—alongside core pathway enzymes [5] [8].
AldrichCPR-grade betanin (PubChem CID: 12300103) is a dextrin-diluted beetroot extract standardized for high-performance research applications. Its specifications include:
Table 3: AldrichCPR-Grade Betanin Technical Specifications
Parameter | Specification | Analytical Method |
---|---|---|
Molecular formula | C~24~H~26~N~2~O~13~ | LC-ESI(+)-MS/MS |
Absorbance maximum | 535–540 nm (pH 4.0–7.0) | UV-Vis spectrophotometry |
Residual solvents | <0.1% ethanol | Gas chromatography |
Microbial contamination | Absence of Salmonella, E. coli | USP <61> |
This standardization overcomes limitations of lab-purified betanin, which often suffers from:
Researchers leverage AldrichCPR-grade betanin to investigate:
Table 4: Key Research Applications of AldrichCPR-Grade Betanin
Research Domain | Application Example | Impact |
---|---|---|
Food Science | Lipid oxidation inhibition in meat analogs | 70% reduction in malondialdehyde vs. controls |
Metabolic Engineering | RUBY reporter gene validation in non-betalainic plants | 203 mg/100 g FW in peanut leaves [8] |
Pharmacology | Competitive CYP3A4 inhibition (K~i~ = 19.48 μM) | Predicts herb-drug interactions [9] |
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